Compound Description: L-371,257 is an oxytocin antagonist that has been modified to improve its pharmacokinetic properties. []
Relevance: L-371,257 is a precursor to L-372,662, which, like the target compound 2-(1-(thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol, contains a piperidine ring substituted at the 4-position. []
L-372,662
Compound Description: L-372,662 is a potent and orally bioavailable oxytocin antagonist. It exhibits improved pharmacokinetics compared to its precursor, L-371,257. []
Relevance: Similar to 2-(1-(thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol, L-372,662 features a piperidine ring with a substituent at the 4-position. In this case, the substituent is an oxybenzyl group. []
Compound Description: This compound is a novel muscarinic receptor antagonist with a high selectivity for M3 receptors over M2 receptors. It exhibits potent, oral M3 antagonistic activity with minimal central nervous system side effects due to its low brain penetration. []
Relevance: This compound shares a common structural motif with 2-(1-(thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol, namely the piperidin-4-yl substructure. Both compounds feature a substituent on the piperidine nitrogen, contributing to their biological activity. []
Compound Description: GDC-0879 is a potent and selective B-Raf inhibitor. [, ] GDC-0879 has demonstrated promising antitumor activity in preclinical studies by effectively inhibiting the Raf/MEK/ERK signaling pathway. [, ]
Relevance: While not directly containing a piperidine ring, GDC-0879 shares a structural similarity with 2-(1-(thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol in the form of a two-carbon chain linked to a heterocyclic ring system. This suggests potential for shared pharmacophoric features and highlights the significance of this structural motif in drug design. [, ]
SR 16435 [1-(1-(Bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one]
Compound Description: SR 16435 is a novel mixed NOP/μ-opioid receptor partial agonist, displaying high binding affinity and partial agonist activity at both receptors. [] SR 16435 demonstrated analgesic effects in a mice tail-flick assay, mediated by μ-opioid receptors. []
Relevance: Both SR 16435 and 2-(1-(thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol share a piperidin-4-yl unit as a central structural motif. This shared scaffold suggests that these compounds might exhibit overlapping pharmacological profiles, albeit with different activities due to the variation in substituents. []
SR 16430 [1-(cyclooctylmethyl)-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol]
Compound Description: SR 16430 is a selective NOP antagonist. [] When co-administered with SR 16435, it partially reverses the decrease in global activity induced by SR 16435, indicating the involvement of both opioid and NOP receptors in mediating this behavior. []
Relevance: Sharing the core piperidin-4-yl structure with 2-(1-(thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol, SR 16430 highlights the significance of this scaffold in targeting NOP receptors. Although their pharmacological activities differ, this structural similarity offers insights into potential binding interactions within the NOP receptor. []
Compound Description: PDTic serves as a lead compound in the development of potent and selective κ opioid receptor antagonists. []
Relevance: PDTic contains a piperidine ring directly attached to a methyl group, which is similar to the thiophene-methyl-piperidine structure in 2-(1-(thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol. []
Compound Description: 4-Me-PDTic is a potent and selective κ opioid receptor antagonist derived from the lead compound PDTic. [] It exhibits high affinity for the κ opioid receptor (Ke = 0.37 nM in a [35S]GTPγS binding assay) with significant selectivity over μ and δ opioid receptors. []
Relevance: 4-Me-PDTic, like PDTic and 2-(1-(thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol, incorporates a piperidine ring linked to a methyl group. This common structural feature suggests that modifications to this region can lead to compounds with varying pharmacological profiles, specifically targeting different opioid receptor subtypes. []
Relevance: F 13640, like 2-(1-(thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol, features a piperidine ring as a core structural element. The presence of a nitrogen atom within the piperidine ring allows for diverse substitutions, influencing the overall pharmacological profile and receptor selectivity. [, ]
Compound Description: ERA-923 is a new antiestrogen that functions as a selective estrogen receptor modulator (SERM). [] It effectively inhibits estrogen-stimulated tumor growth in various cancer cell lines, including tamoxifen-resistant variants, while lacking uterotropic effects observed with tamoxifen. []
Relevance: Both ERA-923 and 2-(1-(thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol contain a piperidine ring within their structures. This shared feature emphasizes the versatility of the piperidine scaffold in designing molecules with diverse biological activities, ranging from antiestrogenic to potential anticancer properties. []
Compound Description: This compound is a carbon-14-labeled isotopomer of LY2066948, a novel selective estrogen receptor modulator (SERM). [] The carbon-14 labeling allows for its use in pharmacokinetic and metabolic studies. []
Relevance: Similar to 2-(1-(thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol, LY2066948-[14C] HCL salt possesses a piperidine ring, highlighting the importance of this structure in designing SERMs. The presence of the piperidine ring suggests a potential for interaction with similar biological targets, although their specific binding modes and pharmacological profiles may differ. []
Compound Description: This compound is a potent and selective melanocortin subtype-4 receptor (MC4R) agonist. [] It has been shown to reduce food intake in pharmacological testing, suggesting its potential as an anti-obesity agent. []
Relevance: Both this compound and 2-(1-(thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol share the piperidin-4-yl unit as a core structural feature. This commonality highlights the significance of the piperidine scaffold in medicinal chemistry, particularly for designing molecules with activity at G protein-coupled receptors (GPCRs) like the melanocortin and potentially the cannabinoid receptors. []
cis-(6-Benzhydrylpiperidin-3-yl)benzylamine
Compound Description: This compound serves as a novel conformationally constrained lead structure for the development of monoamine transporter inhibitors. []
Relevance: This compound shares a significant structural similarity with 2-(1-(thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol through the presence of a piperidine ring, although the substitution patterns differ. This emphasizes the importance of the piperidine scaffold in medicinal chemistry for targeting diverse biological targets, including monoamine transporters, and suggests potential for developing compounds with distinct pharmacological profiles by modifying the substituents on this scaffold. []
Compound Description: This compound serves as a starting point for the development of novel monoamine transporter inhibitors. [] Researchers have synthesized various derivatives of this compound, exploring its structure-activity relationship (SAR) profile to identify potent and selective inhibitors for dopamine, serotonin, and norepinephrine transporters. []
Relevance: Similar to 2-(1-(thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol, this compound incorporates a piperidine ring. The piperidine moiety serves as a common pharmacophore in various drug classes, including monoamine transporter inhibitors, highlighting its importance in medicinal chemistry for targeting neurotransmitter systems. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.